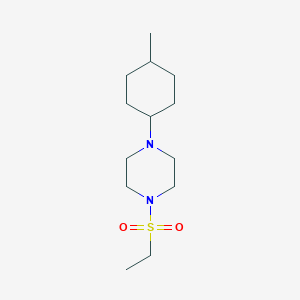![molecular formula C24H28N2O2 B10885937 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885937.png)
1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Bicyclo[221]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a complex organic compound characterized by its unique bicyclic and naphthyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:
-
Formation of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Intermediate:
- Starting from norbornene, a series of reactions including halogenation and subsequent nucleophilic substitution can be employed to introduce the piperazine moiety.
-
Attachment of the Naphthalen-2-yloxy Group:
- The naphthalen-2-yloxy group can be introduced via etherification reactions, often using naphthol and an appropriate alkylating agent under basic conditions.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Catalysts and automated reaction systems are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or other reducible groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may interact with receptors or enzymes, modulating their activity through binding interactions. The bicyclic and naphthyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(phenoxy)ethanone
- 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(benzyloxy)ethanone
Uniqueness: 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C24H28N2O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C24H28N2O2/c27-24(17-28-23-8-7-19-3-1-2-4-20(19)15-23)26-11-9-25(10-12-26)16-22-14-18-5-6-21(22)13-18/h1-8,15,18,21-22H,9-14,16-17H2 |
InChI Key |
NAZVMRKYJCRHEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10885854.png)
![2,6-Dimethoxy-4-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10885863.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10885865.png)
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885869.png)
![3-{(1E)-2-cyano-3-[(4-methoxy-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-chlorobenzoate](/img/structure/B10885872.png)

![6-methyl-3-(4-methylphenyl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885880.png)
![(4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10885888.png)
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B10885890.png)
![1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10885894.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885902.png)
![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine](/img/structure/B10885909.png)
![(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10885915.png)
